Miroestrol

Description

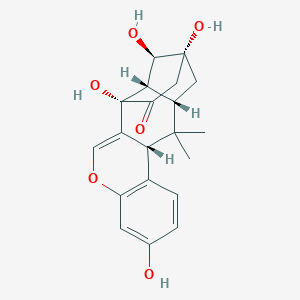

Structure

3D Structure

Properties

IUPAC Name |

(1S,3R,13S,16R,17R,18S)-7,13,16,17-tetrahydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.03,12.04,9.013,18]nonadeca-4(9),5,7,11-tetraen-14-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-18(2)11-6-19(24)7-14(22)20(25,16(11)17(19)23)12-8-26-13-5-9(21)3-4-10(13)15(12)18/h3-5,8,11,15-17,21,23-25H,6-7H2,1-2H3/t11-,15+,16-,17+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKLDOLOCIQYFS-PRTISISMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3(CC(=O)C(C2C3O)(C4=COC5=C(C41)C=CC(=C5)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2C[C@]3(CC(=O)[C@]([C@@H]2[C@H]3O)(C4=COC5=C([C@H]41)C=CC(=C5)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2618-41-9 | |

| Record name | Miroestrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2618-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mirestrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002618419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Miroestrol: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miroestrol is a potent phytoestrogen first isolated from the tuberous roots of the Thai medicinal plant Pueraria mirifica.[1] It has garnered significant interest in the scientific community for its estrogen-like effects, which are attributed to its structural similarity to estradiol.[2] This technical guide provides an in-depth analysis of the chemical structure and stereochemistry of this compound, along with relevant physicochemical data, experimental protocols, and an overview of its signaling pathways. A crucial aspect of this compound's chemistry is the growing body of evidence suggesting it is an artifact formed from the aerial oxidation of the more potent deoxythis compound (B1240681) during extraction and isolation procedures.[3][4]

Chemical Structure and Physicochemical Properties

This compound is a complex pentacyclic compound belonging to the chromene class of phytoestrogens. Its molecular structure is characterized by a rigid, cage-like framework incorporating multiple stereocenters.

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₂O₆ | [5] |

| Molecular Weight | 358.39 g/mol | [2] |

| IUPAC Name | (1S,3R,13S,16R,17R,18S)-7,13,16,17-tetrahydroxy-2,2-dimethyl-10-oxapentacyclo[14.2.1.0³,¹².0⁴,⁹.0¹³,¹⁸]nonadeca-4(9),5,7,11-tetraen-14-one | [6] |

| CAS Number | 2618-41-9 | [5] |

| Physical Appearance | Powder | [7] |

| Melting Point | 265-267 °C (decomposes) | [8] |

| Specific Optical Rotation ([α]D) | +289° (c = 0.2, EtOH) | [8] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [7] |

Stereochemistry and Absolute Configuration

The biological activity of this compound is intrinsically linked to its specific three-dimensional structure. The molecule possesses six chiral centers, leading to a number of possible stereoisomers. The naturally occurring and synthetically confirmed enantiomer is (+)-miroestrol.

The absolute configuration of each stereocenter in (+)-miroestrol has been determined as:

-

C1: S

-

C3: R

-

C13: S

-

C16: R

-

C17: R

-

C18: S

This specific arrangement of substituents in space is critical for its high affinity to estrogen receptors.

The Deoxythis compound to this compound Conversion

A pivotal discovery in the study of Pueraria mirifica is that deoxythis compound is the likely true bioactive compound, and this compound is formed during its isolation.[3] The conversion is a facile aerial oxidation process.[4]

This transformation involves the oxidation of the C-14 position of deoxythis compound. The proposed mechanism suggests that molecular oxygen in the air reacts with the enol form of the ketone in deoxythis compound, leading to the introduction of a hydroxyl group and the formation of this compound.[4]

Experimental Protocols

Isolation of this compound from Pueraria mirifica

The following is a summarized protocol for the isolation of this compound, keeping in mind its potential formation from deoxythis compound during the process.

-

Extraction: Powdered dried roots of Pueraria mirifica are extracted with a suitable organic solvent such as methanol (B129727) or ethanol.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning, for example, between ethyl acetate and water, to separate compounds based on their polarity.

-

Chromatography: The enriched fraction is purified using column chromatography, often with silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase.

-

Crystallization: The fractions containing this compound are pooled, concentrated, and crystallized from a solvent like methanol to yield pure this compound.

Enantioselective Total Synthesis of (+)-Miroestrol

The first enantioselective total synthesis of (+)-miroestrol was accomplished by E.J. Corey and Wu. The synthesis is a landmark in natural product synthesis and confirms the absolute configuration of the natural product. A simplified overview of the key steps is presented below.

-

Starting Materials: The synthesis commences from commercially available and readily prepared starting materials.

-

Construction of Key Intermediates: Two key fragments of the molecule are synthesized separately.

-

Coupling Reaction: The two fragments are joined together through a carefully orchestrated coupling reaction.

-

Ring-Closing Metathesis: A crucial ring-closing metathesis reaction is employed to construct the complex pentacyclic core of this compound.

-

Final Functional Group Manipulations: The synthesis is completed by a series of reactions to install the correct functional groups and stereochemistry.

Analytical Methods for this compound Quantification

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and reliable methods for the quantification of this compound in plant extracts and finished products.

Table 2: Example HPLC and LC-MS/MS Parameters for this compound Analysis

| Parameter | HPLC | LC-MS/MS |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid) | Gradient of acetonitrile and water with formic acid |

| Flow Rate | 1.0 mL/min | 0.2-0.4 mL/min |

| Detection | UV detector at ~254 nm | Tandem mass spectrometer in negative ion mode |

| Quantification | External standard calibration curve | Multiple reaction monitoring (MRM) of specific precursor-product ion transitions |

Signaling Pathways of this compound

This compound exerts its biological effects primarily through its interaction with estrogen receptors (ERs), specifically ERα and ERβ. As a phytoestrogen, it mimics the action of endogenous estrogens, leading to the modulation of gene expression in various target tissues.

Upon binding to ERs in the cytoplasm, the this compound-ER complex translocates to the nucleus. In the nucleus, it binds to estrogen response elements (EREs) on the DNA, leading to the recruitment of co-activators or co-repressors and subsequent up- or downregulation of target gene transcription.

Some of the downstream targets and pathways affected by this compound include:

-

Sex Hormone Synthesis: this compound has been shown to modulate the expression of genes involved in the synthesis of sex hormones, such as 3β-hydroxysteroid dehydrogenase (3β-HSD) and aromatase (CYP19).[9]

-

Hepatic Metabolism: It can influence the expression of hepatic cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds.[7]

-

Antioxidant Pathways: this compound has been reported to enhance the activity of antioxidant enzymes.

Conclusion

This compound is a structurally complex and biologically active phytoestrogen with significant potential in various therapeutic areas. A thorough understanding of its chemical structure, stereochemistry, and its relationship with deoxythis compound is essential for researchers and drug development professionals. The detailed experimental protocols for its isolation, synthesis, and analysis, as outlined in this guide, provide a solid foundation for further investigation into its pharmacological properties and potential applications. The elucidation of its signaling pathways through estrogen receptors opens up avenues for the development of novel therapeutics targeting estrogen-related conditions.

References

- 1. Identification of deoxythis compound as the actual rejuvenating principle of "Kwao Keur", Pueraria mirifica. The known this compound may be an artifact. | Semantic Scholar [semanticscholar.org]

- 2. CAS 2618-41-9: this compound | CymitQuimica [cymitquimica.com]

- 3. Identification of deoxythis compound as the actual rejuvenating principle of "Kwao Keur", Pueraria mirifica. The known this compound may be an artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thaiscience.info [thaiscience.info]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C20H22O6 | CID 165001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS:2618-41-9 | Manufacturer ChemFaces [chemfaces.com]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. Down regulation of gene related sex hormone synthesis pathway in mouse testes by this compound and deoxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Pathway of Miroestrol: A Technical Guide to its Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miroestrol, a potent phytoestrogen found in the Thai medicinal plant Pueraria candollei var. mirifica, has garnered significant interest for its potential therapeutic applications. However, the intricate biosynthetic pathway of this chromene compound has remained largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, drawing upon recent transcriptomic and metabolomic studies. We present a proposed pathway starting from the isoflavonoid (B1168493) daidzein (B1669772), detail the experimental protocols used to identify key enzymes, and summarize the available quantitative data. Furthermore, we visualize the proposed metabolic route and its putative regulatory mechanisms using pathway diagrams, offering a valuable resource for researchers seeking to elucidate and potentially engineer this complex biosynthetic pathway for pharmaceutical and biotechnological applications.

Introduction

Pueraria candollei var. mirifica, colloquially known as White Kwao Krua, has a long history of use in traditional Thai medicine for its rejuvenating properties.[1] These effects are largely attributed to its rich content of phytoestrogens, including isoflavonoids and the highly potent chromenes, this compound and its precursor, deoxythis compound (B1240681).[2] The structural similarity of these compounds to mammalian estrogen has led to investigations into their potential for hormone replacement therapy, treatment of menopausal symptoms, and other health benefits.[3] Despite the pharmacological interest, the genetic and enzymatic basis of this compound biosynthesis in P. candollei has only recently begun to be unraveled. This guide synthesizes the current knowledge to provide a detailed technical overview of the proposed biosynthetic pathway.

The Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound is believed to be an extension of the well-established isoflavonoid pathway, with the isoflavone (B191592) daidzein serving as a key branch-point metabolite.[3][4] The proposed pathway involves a series of hydroxylation, cyclization, and reduction steps to yield deoxythis compound, which is then converted to this compound.[3]

From Phenylalanine to Daidzein: The Isoflavonoid Backbone

The initial steps of the pathway are shared with general phenylpropanoid and isoflavonoid biosynthesis. L-phenylalanine is converted through a series of enzymatic reactions to 4,2',4'-trihydroxychalcone, which is then isomerized and dehydrated to form daidzein. The key enzymes in this segment of the pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate-CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Isoflavone Synthase (IFS).

The Branching Point: Hydroxylation of Daidzein

A critical step in the diversion of daidzein towards this compound biosynthesis is the hydroxylation of the daidzein molecule. Recent research has identified a cytochrome P450 enzyme, CYP81E63 , as a key player in this process.[4][5] This enzyme has been shown to catalyze the 2'- or 3'-hydroxylation of daidzein.[4] The proposed pathway to this compound specifically involves the 2'-hydroxylation of daidzein to produce 2'-hydroxydaidzein (B191490) .[6]

Putative Steps to Deoxythis compound and this compound

Following the initial hydroxylation, the pathway to deoxythis compound is less defined and involves several putative enzymatic steps for which specific enzymes have not yet been functionally characterized. These proposed steps include:

-

5'-Hydroxylation: An unknown cytochrome P450 is hypothesized to hydroxylate 2'-hydroxydaidzein at the 5' position.[6]

-

Subsequent Cyclization and Reductions: A series of uncharacterized enzymatic reactions are presumed to lead to the formation of the characteristic chromene ring structure of deoxythis compound.

Finally, deoxythis compound is converted to This compound through a hydroxylation reaction.[3] It is important to note that this final conversion can also occur non-enzymatically through exposure to air (oxidation).[7]

Quantitative Data

Quantitative data on the biosynthesis of this compound is currently limited. The available data primarily focuses on the expression levels of candidate genes in different tissues of P. candollei and the relative abundance of metabolites.

Table 1: Relative Expression of a Candidate Cytochrome P450 Gene (CYP81E63) in Pueraria candollei Tissues

| Tissue | Relative Gene Expression (Normalized) |

| Young Leaves | Low |

| Mature Leaves | Low |

| Tuberous Cortices | High |

| Cortex-Excised Tubers | Moderate |

Data synthesized from qualitative descriptions in Suntichaikamolkul et al., 2019.[3]

Table 2: Accumulation of Key Metabolites in Pueraria candollei Tissues

| Metabolite | Tuberous Cortices | Cortex-Excised Tubers |

| Daidzein | Present | Present |

| Deoxythis compound | Detected | Not Detected |

| This compound | Not Detected | Not Detected |

Data synthesized from Suntichaikamolkul et al., 2019.[3] The absence of this compound detection in fresh tissues suggests it may be an artifact of extraction or storage.[3]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of transcriptomics, heterologous protein expression, and analytical chemistry. Below are detailed methodologies for key experiments.

Transcriptome Analysis of Pueraria candollei

Objective: To identify candidate genes involved in isoflavonoid and this compound biosynthesis.

Methodology: (Based on Suntichaikamolkul et al., 2019[3])

-

Plant Material: Collect fresh tissues (young leaves, mature leaves, tuberous cortices, and cortex-excised tubers) from mature P. candollei var. mirifica plants. Immediately freeze in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from each tissue using a suitable plant RNA extraction kit, followed by DNase treatment to remove genomic DNA contamination.

-

Library Preparation and Sequencing: Construct cDNA libraries for each tissue type using a TruSeq RNA Sample Preparation Kit (Illumina). Perform paired-end sequencing on an Illumina HiSeq platform.

-

De Novo Assembly and Annotation: Assemble the raw reads into contigs using Trinity software. Annotate the assembled contigs by performing BLAST searches against public protein databases (e.g., NCBI non-redundant protein database, Swiss-Prot).

-

Differential Gene Expression Analysis: Map the reads from each tissue-specific library back to the assembled transcriptome to quantify gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM). Identify differentially expressed genes between tissues.

-

Candidate Gene Selection: Select candidate genes for the this compound pathway based on their annotation (e.g., cytochrome P450s, hydroxylases, reductases) and their high expression in tissues where this compound precursors are found (tuberous cortices).

Functional Characterization of CYP81E63 in Yeast

Objective: To determine the enzymatic function of a candidate cytochrome P450 gene.

Methodology: (Based on Suntichaikamolkul et al., 2022[4])

-

Gene Cloning: Amplify the full-length coding sequence of CYP81E63 from P. candollei cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).

-

Yeast Transformation: Transform the expression vector into a suitable Saccharomyces cerevisiae strain (e.g., WAT11) that co-expresses an Arabidopsis cytochrome P450 reductase.

-

Microsome Preparation: Grow the transformed yeast culture and induce protein expression. Harvest the cells and prepare microsomal fractions by differential centrifugation.

-

Enzyme Assay: Incubate the microsomal fraction with the substrate (daidzein) and NADPH.

-

Metabolite Extraction and Analysis: Stop the reaction and extract the products with ethyl acetate. Analyze the extracted metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the hydroxylated products.

LC-MS/MS Analysis of this compound and Related Compounds

Objective: To identify and quantify this compound, deoxythis compound, and their precursors in plant extracts and enzyme assays.

Methodology:

-

Sample Preparation: Extract metabolites from plant tissues or enzyme assays using a suitable solvent (e.g., methanol (B129727) or ethyl acetate). Centrifuge to remove debris and filter the supernatant.

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute the compounds using a gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.

-

Compound Identification and Quantification: Identify compounds based on their retention times and fragmentation patterns (MS/MS spectra) compared to authentic standards. Quantify the compounds by creating a standard curve with known concentrations of the target analytes.

Regulation of this compound Biosynthesis

The regulation of the isoflavonoid pathway, and by extension the this compound pathway, is thought to be controlled by transcription factors.[3] Studies in P. candollei have identified several R2R3 MYB transcription factors that are expressed in tissues accumulating isoflavonoids and deoxythis compound.[3] These transcription factors are hypothesized to bind to the promoter regions of the biosynthetic genes, thereby activating their transcription. The precise signaling cascade that leads to the activation of these transcription factors in response to developmental or environmental cues is yet to be determined.

Conclusion and Future Perspectives

The biosynthesis of this compound in Pueraria candollei is a complex process that is beginning to be understood at the molecular level. The proposed pathway, originating from daidzein and involving the key cytochrome P450 enzyme CYP81E63, provides a solid framework for future research. However, significant knowledge gaps remain. The functional characterization of the remaining enzymes in the pathway is a critical next step. Furthermore, a deeper understanding of the regulatory networks, including the identification of specific transcription factors and the signaling pathways that control them, will be essential for any attempts to metabolically engineer the production of this compound in plants or microbial systems. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to fully elucidating this fascinating and medicinally important biosynthetic pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptome analysis of Pueraria candollei var. mirifica for gene discovery in the biosyntheses of isoflavones and this compound [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. Comparative transcriptome analysis of roots, stems, and leaves of Pueraria lobata (Willd.) Ohwi: identification of genes involved in isoflavonoid biosynthesis [PeerJ] [peerj.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

Miroestrol's Mechanism of Action on Estrogen Receptors: A Technical Guide

Introduction

Miroestrol is a potent phytoestrogen, a plant-derived compound that structurally and functionally mimics mammalian estrogens.[1] Isolated from the tuberous root of Pueraria mirifica, a plant indigenous to Thailand, this compound has garnered significant attention for its high estrogenic activity.[2][3] Its chemical structure bears a strong resemblance to 17β-estradiol (E2), the primary female sex hormone, allowing it to exert its biological effects by interacting directly with estrogen receptors (ERs).[4][5] This guide provides an in-depth analysis of the molecular mechanisms through which this compound engages with estrogen receptors, activates downstream signaling pathways, and elicits physiological responses. The focus is on the quantitative aspects of its receptor binding and functional agonism, the signaling cascades it initiates, and the experimental methodologies used to characterize these interactions, tailored for researchers and drug development professionals.

Receptor Binding Affinity and Subtype Selectivity

The primary mechanism of this compound's action is its direct binding to estrogen receptors, which exist mainly in two subtypes: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[4][6] this compound functions as an ER agonist, initiating a conformational change in the receptor upon binding that triggers downstream signaling events.[7][8]

Competitive Binding Analysis

The affinity of this compound for estrogen receptors has been quantified through competitive binding assays, which measure the concentration of the compound required to displace a radiolabeled estrogen (like [³H]estradiol) from the receptor's ligand-binding pocket. The potency is often expressed as the IC50 value (the concentration causing 50% inhibition of radioligand binding).

Studies using cytosol from MCF-7 human breast cancer cells, which endogenously express ERs, have demonstrated this compound's potent binding capacity.[9] Its binding affinity is significant, though slightly less than that of its related compound, deoxythis compound (B1240681), and the endogenous hormone 17β-estradiol.[9]

Table 1: Competitive Binding Affinity of this compound and Related Compounds for Estrogen Receptors in MCF-7 Cell Cytosol

| Compound | IC50 (Relative Molar Excess vs. [³H]estradiol) | Relative Binding Affinity Rank | Reference |

|---|---|---|---|

| Deoxythis compound | 50x | 1 | [9] |

| Coumestrol | 35x | 2 | [9] |

| 8-Prenylnaringenin | 45x | 3 | [9] |

| This compound | 260x | 4 | [9] |

| Genistein | 1000x | 5 | [9] |

| Equol | 4000x | 6 | [9] |

Data represents the molar excess of the compound required to inhibit 50% of [³H]estradiol binding.

Receptor Subtype Selectivity

The physiological effects of estrogenic compounds are often dictated by their preferential binding to and activation of ERα or ERβ, as these subtypes can have different tissue distributions and can mediate different, sometimes opposing, physiological effects. Research indicates that this compound is capable of enhancing transactivation mediated by both ERα and ERβ.[6] While some studies on crude Pueraria mirifica extracts suggest that the native phytoestrogens may exhibit a higher relative potency with ERβ, this compound itself appears to be a non-selective agonist, effectively activating both receptor subtypes.[6][10][11]

Functional Activity and Downstream Signaling

This compound is characterized as a full estrogen agonist, meaning it can elicit a maximal biological response similar to that of 17β-estradiol.[9] Its binding to ERs initiates a cascade of molecular events that ultimately alter gene expression and cellular behavior.

Genomic (ERE-Dependent) Signaling Pathway

The classical and most well-understood mechanism of action for estrogens and their mimetics is the genomic, or nuclear, signaling pathway. This pathway directly involves the regulation of gene transcription.

-

Ligand Binding and Receptor Dimerization: this compound diffuses into the cell and binds to the ligand-binding domain of an ER located in the cytoplasm or nucleus. This binding induces a critical conformational change in the receptor.

-

Nuclear Translocation and ERE Binding: The activated this compound-ER complex forms a homodimer (ERα/ERα or ERβ/ERβ) or a heterodimer (ERα/ERβ). This dimer then translocates into the nucleus (if not already present) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[5]

-

Transcriptional Activation: The ER dimer, bound to the ERE, recruits a complex of co-activator proteins. This multi-protein complex facilitates the assembly of the basal transcription machinery, leading to the initiation of mRNA synthesis from the target gene.[6][12] The subsequent translation of this mRNA results in the production of proteins that mediate the physiological response.

Caption: Classical genomic signaling pathway initiated by this compound.

Non-Genomic Signaling Pathways

In addition to the classical genomic pathway, estrogens can elicit rapid cellular responses through non-genomic pathways. These actions are typically initiated by a subpopulation of ERs located at the plasma membrane or within the cytoplasm. While specific studies on this compound's non-genomic effects are limited, it is plausible that, like estradiol (B170435), it can activate these rapid pathways. Such pathways often involve the activation of kinase cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K/Akt) pathways, which can in turn modulate cellular functions and influence the activity of transcription factors like AP-1 and NF-κB.[5]

Caption: Hypothetical non-genomic signaling cascade activated by this compound.

Transcriptional and Proliferative Effects

The functional consequence of ER activation by this compound is the induction of estrogen-responsive genes and subsequent cellular effects, such as proliferation. In vitro assays using MCF-7 cells confirm that this compound is a potent inducer of both gene transcription (via an ERE-driven reporter gene) and cell proliferation, with EC50 values in the sub-nanomolar range, approaching the potency of deoxythis compound and 17β-estradiol.[9]

Table 2: Functional Agonist Potency of this compound in MCF-7 Cells

| Compound | ERE-CAT Reporter Gene (EC50, M) | Cell Proliferation (EC50, M) | Maximal Response vs. E2 | Reference |

|---|---|---|---|---|

| 17β-Estradiol | 1 x 10⁻¹¹ | 2 x 10⁻¹¹ | 100% | [9] |

| Deoxythis compound | 1 x 10⁻¹⁰ | 2 x 10⁻¹¹ | Full Agonist | [9] |

| This compound | 3 x 10⁻¹⁰ | 8 x 10⁻¹¹ | Full Agonist | [9] |

| 8-Prenylnaringenin | 1 x 10⁻⁹ | 3 x 10⁻¹⁰ | Full Agonist | [9] |

| Coumestrol | 3 x 10⁻⁸ | 3 x 10⁻⁸ | Full Agonist | [9] |

| Genistein | 4 x 10⁻⁸ | 1 x 10⁻⁸ | Full Agonist | [9] |

EC50 is the concentration needed to achieve 50% of the maximal response induced by 17β-estradiol.

Experimental Protocols

The characterization of this compound's interaction with ERs relies on established in vitro assays. The following are detailed methodologies for two key experiments.

Competitive Estrogen Receptor Binding Assay (Rat Uterine Cytosol)

This assay determines the relative binding affinity of a test compound for the ER by measuring its ability to compete with a radiolabeled ligand.[13]

Objective: To calculate the IC50 and relative binding affinity (RBA) of this compound for the ER.

Methodology:

-

Preparation of Rat Uterine Cytosol:

-

Uteri are harvested from ovariectomized female rats (e.g., Sprague-Dawley) 7-10 days post-surgery to minimize endogenous estrogen levels.[13]

-

Uteri are trimmed of fat, weighed, and homogenized in ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).[13]

-

The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to pellet the nuclear fraction.[13]

-

The resulting supernatant is ultracentrifuged at 105,000 x g for 60 minutes at 4°C.[13]

-

The final supernatant, containing the cytosolic ERs, is collected and its protein concentration is determined (e.g., via Bradford or BCA assay).

-

-

Competitive Binding Reaction:

-

Assay tubes are prepared in triplicate for each concentration.

-

A single, saturating concentration of radiolabeled estradiol (e.g., 1 nM of [³H]-17β-estradiol) is added to each tube.[14]

-

Increasing concentrations of unlabeled this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M) are added to compete for receptor binding.[14]

-

Control tubes include: Total Binding (only [³H]-E2) and Non-Specific Binding (NSB) ([³H]-E2 plus a 100-fold excess of unlabeled diethylstilbestrol (B1670540) or E2).[13][15]

-

The prepared uterine cytosol (e.g., 50-100 µg protein per tube) is added to each tube.[13]

-

Tubes are incubated to equilibrium (e.g., 18-24 hours at 4°C).

-

-

Separation of Bound and Free Ligand:

-

An ice-cold hydroxylapatite (HAP) slurry is added to each tube to adsorb the receptor-ligand complexes.[13]

-

The tubes are vortexed and incubated on ice for 15-20 minutes.

-

The HAP is pelleted by centrifugation (e.g., 1000 x g for 10 minutes), and the supernatant containing the free radioligand is discarded.[15]

-

The HAP pellet is washed multiple times with buffer to remove any remaining free ligand.

-

-

Quantification and Data Analysis:

-

Scintillation cocktail is added to the washed HAP pellets, and radioactivity (Disintegrations Per Minute, DPM) is measured using a scintillation counter.[15]

-

Specific Binding is calculated: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

-

A competition curve is generated by plotting the percentage of specific binding against the log concentration of this compound.

-

The IC50 value is determined from the curve using non-linear regression analysis.

-

Caption: Experimental workflow for a competitive ER binding assay.

Estrogen-Responsive Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate ER-mediated gene transcription.[16][17]

Objective: To quantify the estrogenic (agonist) activity of this compound by measuring the induction of a reporter gene.

Methodology:

-

Cell Line and Culture:

-

A human cell line that endogenously expresses ERs (e.g., T47D or MCF-7 breast cancer cells) is used.[16]

-

The cells are stably transfected with a reporter construct containing multiple copies of an ERE sequence upstream of a minimal promoter and the firefly luciferase gene ((ERE)n-promoter-luc).[16][18]

-

Cells are cultured in phenol (B47542) red-free medium supplemented with charcoal-stripped serum to eliminate exogenous estrogens.

-

-

Cell Plating and Treatment:

-

Cells are seeded into multi-well plates (e.g., 96-well white, opaque plates) and allowed to attach overnight.[18]

-

The medium is replaced with fresh medium containing various concentrations of this compound.

-

Controls include a vehicle control (e.g., DMSO), a positive control (17β-estradiol), and often an anti-estrogen control (e.g., ICI 182,780) to confirm ER-specificity.[16]

-

The cells are incubated for a sufficient period to allow for transcription and translation of the luciferase enzyme (e.g., 18-24 hours).[18]

-

-

Lysis and Luminescence Measurement:

-

The medium is removed, and cells are washed with phosphate-buffered saline (PBS).

-

A passive lysis buffer is added to each well to rupture the cells and release the luciferase enzyme.[18]

-

The plate is placed on a shaker for a few minutes to ensure complete lysis.

-

The plate is then placed in a luminometer.

-

A luciferase assay reagent containing the substrate (luciferin) and ATP is injected into each well, and the resulting light emission is measured immediately.

-

-

Data Analysis:

-

Luminescence is reported in Relative Light Units (RLU).

-

The fold-induction over the vehicle control is calculated for each concentration of this compound.

-

A dose-response curve is generated by plotting fold-induction against the log concentration of this compound.

-

The EC50 value (the concentration that produces 50% of the maximal response) is determined from the curve using non-linear regression.

-

Conclusion

This compound is a potent phytoestrogen that functions as a full and non-selective agonist for both Estrogen Receptor Alpha and Estrogen Receptor Beta. Its mechanism of action is primarily driven by its ability to bind to these receptors with high affinity, initiating the classical genomic signaling pathway. This leads to the recruitment of co-activators and the transcriptional activation of estrogen-responsive genes, ultimately mediating a wide range of physiological effects. The quantitative data from binding and functional assays consistently place this compound among the most powerful known phytoestrogens, making it a compound of significant interest for researchers in endocrinology, pharmacology, and the development of natural health products and hormone therapies.

References

- 1. How Pueraria Mirifica Works: Phytoestrogen Mechanism Explained [orientalheritageherbalists.com]

- 2. This compound Quantification in Pueraria mirifica Crude Drugs and Products by Single-Reference UPLC/PDA/MS Using Relative Molar Sensitivities to Kwakhurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. restorativemedicine.org [restorativemedicine.org]

- 4. This compound in Pueraria Mirifica: The Science Behind Nature [stherb.com]

- 5. Pueraria mirifica Exerts Estrogenic Effects in the Mammary Gland and Uterus and Promotes Mammary Carcinogenesis in Donryu Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pueraria mirifica phytoestrogens improve dyslipidemia in postmenopausal women probably by activating estrogen receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scientific Mechanisms Behind Pueraria Mirifica’s Phytoestrogens [stherb.com]

- 8. caringsunshine.com [caringsunshine.com]

- 9. Comparative study of oestrogenic properties of eight phytoestrogens in MCF7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Differential binding with ERalpha and ERbeta of the phytoestrogen-rich plant Pueraria mirifica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transcriptome analysis of Pueraria candollei var. mirifica for gene discovery in the biosyntheses of isoflavones and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. epa.gov [epa.gov]

- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Deoxymiroestrol: The Precursor to the Potent Phytoestrogen Miroestrol - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of deoxymiroestrol (B1240681) and its role as the direct precursor to this compound, two potent phytoestrogens isolated from the tuberous root of Pueraria candollei var. mirifica. Deoxythis compound is now considered the primary bioactive compound in its natural state within the plant, with this compound largely regarded as an artifact of aerial oxidation during the extraction and purification processes. This document details the isolation of deoxythis compound, its chemical conversion to this compound, and the biological signaling pathways through which these compounds exert their estrogenic effects. All quantitative data are summarized in structured tables, and experimental protocols are provided. Diagrams illustrating the biosynthetic relationship, experimental workflows, and signaling pathways are included to facilitate a comprehensive understanding.

Introduction

Pueraria candollei var. mirifica (also known as Pueraria mirifica) has a long history of use in traditional Thai medicine for its rejuvenating properties. Scientific investigations have identified a group of potent phytoestrogens as the source of its bioactivity, with this compound initially being identified as the primary active principle. However, subsequent research has revealed that deoxythis compound is the more abundant and potent compound within the plant, readily converting to this compound upon exposure to air.[1][2] This guide focuses on the chemical and biological relationship between deoxythis compound and this compound, providing a technical resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structures and Properties

Deoxythis compound and this compound are structurally related chromene compounds. The key difference lies in the presence of a hydroxyl group in this compound at a position where deoxythis compound has a hydrogen atom. This structural change has significant implications for their stability and biological activity.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Key Structural Feature |

| Deoxythis compound | C20H22O5 | 342.39 | Lacks a hydroxyl group at C-14 |

| This compound | C20H22O6 | 358.38 | Possesses a hydroxyl group at C-14 |

Biosynthetic Relationship: Deoxythis compound as the Precursor

Current scientific consensus indicates that deoxythis compound is the naturally occurring compound in Pueraria mirifica, and this compound is formed from it through oxidation.

Caption: Conversion of Deoxythis compound to this compound.

Experimental Evidence for the Precursor Relationship

The conversion of deoxythis compound to this compound has been demonstrated experimentally. A solution of deoxythis compound in methanol, when left at room temperature for one week, was found to yield both this compound and isothis compound, confirming the facile nature of this aerial oxidation.[2] This suggests that this compound reported in earlier studies may have been an artifact of the isolation process.[1]

Experimental Protocols

Isolation and Purification of Deoxythis compound from Pueraria mirifica

This protocol is based on the method described by Chansakaow et al. (2000).[2]

4.1.1. Extraction

-

Dried and powdered tuberous roots of Pueraria mirifica are extracted with ethyl acetate (B1210297) (EtOAc).

-

The resulting crude extract is concentrated under reduced pressure.

4.1.2. Chromatographic Purification

-

The crude EtOAc extract is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution is performed using a hexane-chloroform (CHCl3) and then a chloroform-ethyl acetate solvent system.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing deoxythis compound are pooled and further purified by medium-pressure liquid chromatography (MPLC) on an ODS silica gel column with a methanol-water gradient.

-

Deoxythis compound is obtained as a crystalline solid.

Caption: Isolation of Deoxythis compound Workflow.

Aerial Oxidation of Deoxythis compound to this compound

This protocol is based on the observations of Chansakaow et al. (2000).[2]

-

Dissolve purified deoxythis compound in methanol.

-

Keep the solution at room temperature in a vessel that allows for air exposure.

-

Monitor the reaction progress over one week using High-Performance Liquid Chromatography (HPLC).

-

This compound can be isolated from the reaction mixture using standard chromatographic techniques.

Quantitative Data

Yield of Deoxythis compound and this compound from Pueraria mirifica

The yields of these compounds can vary depending on the plant source, age, and extraction method.

| Compound | Yield from Dried Root | Reference |

| Deoxythis compound | 0.002% | [2] |

| This compound | 0.002% | [2] |

Comparative Estrogenic Activity

Deoxythis compound exhibits a higher binding affinity for the estrogen receptor alpha (ERα) compared to this compound.

| Compound | Relative Binding Affinity to ERα (Estradiol = 100%) | Reference |

| Deoxythis compound | 2.0% | [3] |

| This compound | 0.39% | [3] |

Biological Activity and Signaling Pathways

Deoxythis compound and this compound exert their biological effects primarily by acting as phytoestrogens, mimicking the action of endogenous estrogens by binding to estrogen receptors (ERs). This interaction triggers a cascade of downstream signaling events.

Estrogen Receptor Signaling

Upon binding to ERs in the cytoplasm, the ligand-receptor complex translocates to the nucleus. In the nucleus, it binds to estrogen response elements (EREs) on the DNA, leading to the modulation of gene expression.

Caption: Estrogen Receptor Signaling Pathway.

Modulation of Gene Expression

Deoxythis compound and this compound have been shown to modulate the expression of various genes, leading to a range of physiological effects.

-

Sex Hormone Synthesis: They can suppress the expression of genes involved in sex hormone synthesis, such as 3β-hydroxysteroid dehydrogenase (3β-HSD), 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), and cytochrome P450 17A1 (CYP17), while slightly decreasing cytochrome P450 19A1 (CYP19, aromatase) expression.[4]

-

Hepatic Metabolism: These compounds can induce the expression of cytochrome P450 2B9 (CYP2B9) and suppress the expression of cytochrome P450 1A2 (CYP1A2) in the liver.[5]

-

Bile Salt Transport: They have been observed to suppress the expression of the bile salt export pump (BSEP) and multidrug resistance-associated protein 2 (MRP2) genes.[6]

-

Anti-inflammatory Effects: Deoxythis compound and this compound can reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[7]

Caption: Gene Expression Modulation by Deoxythis compound and this compound.

Conclusion

Deoxythis compound is the authentic and more potent phytoestrogen in Pueraria mirifica, serving as the natural precursor to this compound. The facile aerial oxidation of deoxythis compound to this compound is a critical consideration for researchers working with this plant and its extracts. Understanding the distinct chemical and biological properties of both compounds, as well as their shared signaling pathways, is essential for the accurate interpretation of research findings and for the development of novel therapeutic agents. This technical guide provides a foundational resource to support these endeavors.

References

- 1. Identification of deoxythis compound as the actual rejuvenating principle of "Kwao Keur", Pueraria mirifica. The known this compound may be an artifact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. thaiscience.info [thaiscience.info]

- 3. Xenoestrogen - Wikipedia [en.wikipedia.org]

- 4. Down regulation of gene related sex hormone synthesis pathway in mouse testes by this compound and deoxythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bimodal action of this compound and deoxythis compound, phytoestrogens from Pueraria candollei var. mirifica, on hepatic CYP2B9 and CYP1A2 expressions and antilipid peroxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression of BSEP and MRP2 in mouse liver by this compound and deoxythis compound isolated from Pueraria candollei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dric.nrct.go.th [dric.nrct.go.th]

The Pharmacokinetics and Metabolism of Miroestrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miroestrol, a potent phytoestrogen isolated from the Thai medicinal plant Pueraria mirifica, has garnered significant interest for its potential therapeutic applications, particularly in the context of hormone replacement therapy. A comprehensive understanding of its pharmacokinetic and metabolic profile is paramount for its development as a safe and effective therapeutic agent. This technical guide provides an in-depth overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. This document summarizes key quantitative pharmacokinetic parameters, details relevant experimental methodologies, and visualizes putative metabolic pathways and experimental workflows. While significant strides have been made in understanding the disposition of this compound, this guide also highlights areas where further research is required to form a complete picture of its pharmacological profile.

Introduction

This compound is a chromene-class phytoestrogen that exhibits potent estrogenic activity. It is often found alongside its precursor, deoxythis compound (B1240681), which is considered to be even more potent and converts to this compound in the presence of oxygen. The estrogenic effects of these compounds are attributed to their ability to bind to estrogen receptors. Given their potential as alternatives to conventional hormone replacement therapy, a thorough characterization of their pharmacokinetic and metabolic fate is essential. This guide aims to consolidate the existing scientific literature on the ADME of this compound, providing a valuable resource for researchers in the field of pharmacology and drug development.

Pharmacokinetics

The study of pharmacokinetics (PK) involves the characterization of how a substance is absorbed, distributed throughout the body, metabolized, and ultimately excreted. To date, the most comprehensive in-vivo pharmacokinetic data for this compound comes from a pilot study conducted in rabbits.

Absorption

Following oral administration of a Pueraria mirifica extract to rabbits, both this compound and deoxythis compound are absorbed into the systemic circulation. The key pharmacokinetic parameters from this study are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound and Deoxythis compound in Rabbits Following Oral Administration [1]

| Parameter | This compound (ME) | Deoxythis compound (DME) |

| Dose | 0.43 mg/kg | 0.21 mg/kg |

| Cmax (Maximum Concentration) | 69.62 ± 8.28 ng/mL | 81.8 ± 5.43 ng/mL |

| Tmax (Time to Cmax) | 1 hour | 3 hours |

| AUC0-48h (Area Under the Curve) | 854.92 ng·h/mL | 1,692.84 ng·h/mL |

Data presented as mean ± standard deviation.

Distribution

Currently, there is a lack of published data specifically detailing the tissue distribution of this compound and its metabolites. Further studies are required to understand the extent to which this compound penetrates various tissues and organs.

Metabolism

The metabolism of this compound is not yet fully elucidated. However, preliminary evidence suggests that it undergoes both Phase I and Phase II metabolic transformations, primarily in the liver.

Phase I metabolism of this compound likely involves hydroxylation reactions mediated by cytochrome P450 (CYP) enzymes. In-vitro studies using mouse liver microsomes and in-vivo studies in mice have indicated that this compound and deoxythis compound can interact with several CYP isoforms, including CYP1A1, CYP1A2, and CYP2B9. Specifically, these compounds have been shown to suppress the expression of CYP1A2 while inducing the expression of CYP2B9. The proposed biosynthetic pathway of this compound from daidzein (B1669772) involves hydroxylation steps, further suggesting that hydroxylation is a key metabolic pathway for this compound itself. However, the specific hydroxylated metabolites of this compound have not yet been identified and characterized.

While direct evidence for Phase II conjugation of this compound is currently lacking, it is highly probable that it undergoes glucuronidation and sulfation. These are common metabolic pathways for other phytoestrogens with similar chemical structures. Phase II metabolism increases the water solubility of compounds, facilitating their excretion from the body. Further research utilizing human liver microsomes is necessary to confirm these putative metabolic pathways and identify the specific glucuronide and sulfate (B86663) conjugates of this compound.

Excretion

The routes and extent of excretion of this compound and its metabolites have not been definitively established. It is anticipated that the more water-soluble metabolites formed during Phase I and Phase II metabolism are eliminated from the body via urine and feces.

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic and metabolism studies of this compound.

In Vivo Pharmacokinetic Study in Rabbits

-

Animal Model: Male New Zealand white rabbits are typically used.

-

Test Substance: An enriched fraction extract of Pueraria mirifica containing known amounts of this compound and deoxythis compound is administered.

-

Administration: A single oral dose is administered via gavage.

-

Blood Sampling: Blood samples are collected from the ear vein at predetermined time points (e.g., 0, 0.5, 1, 2, 3, 4, 6, 8, 12, 24, and 48 hours) post-administration.

-

Sample Processing: Serum is separated by centrifugation and stored at -20°C until analysis.

-

Quantification: Serum concentrations of this compound and deoxythis compound are determined using a validated analytical method, such as an indirect competitive enzyme-linked immunosorbent assay (icELISA).

Analytical Methodology: Indirect Competitive ELISA (icELISA)

-

Principle: This immunoassay involves the competition between unlabeled this compound (in the sample) and a fixed amount of labeled this compound for binding to a limited amount of anti-miroestrol antibody coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

-

Procedure:

-

Microtiter plates are coated with an anti-miroestrol antibody.

-

Serum samples or standards are added to the wells, followed by the addition of a known amount of enzyme-conjugated this compound.

-

The plate is incubated to allow for competitive binding.

-

The plate is washed to remove unbound reagents.

-

A substrate for the enzyme is added, and the color development is measured using a microplate reader.

-

A standard curve is generated to calculate the concentration of this compound in the samples.

-

In Vitro Metabolism Studies using Liver Microsomes

-

System: Human or animal liver microsomes, which contain a high concentration of CYP enzymes, are used.

-

Incubation: this compound is incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzyme activity).

-

Metabolite Identification: The reaction mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to separate and identify potential metabolites.

Visualizations

Proposed Metabolic Pathway of this compound

Caption: A putative metabolic pathway for this compound.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a typical in vivo pharmacokinetic study.

Future Directions and Conclusion

This technical guide has synthesized the current understanding of the pharmacokinetics and metabolism of this compound. The available data from a pilot study in rabbits provide initial insights into its absorption and systemic exposure. Preliminary in-vitro studies suggest the involvement of cytochrome P450 enzymes in its Phase I metabolism. However, several critical knowledge gaps remain.

Future research should focus on:

-

Comprehensive Metabolite Identification: Elucidating the full range of Phase I and Phase II metabolites of this compound in various species, including humans.

-

Enzyme Phenotyping: Identifying the specific CYP, UGT, and SULT enzymes responsible for this compound metabolism.

-

Tissue Distribution Studies: Determining the extent of this compound and its metabolites' distribution into various tissues.

-

Excretion Studies: Quantifying the excretion of this compound and its metabolites in urine and feces.

-

Pharmacokinetics in Other Species: Conducting pharmacokinetic studies in other animal models, particularly in primates, to better predict human pharmacokinetics.

-

Human Pharmacokinetic Studies: Ultimately, well-designed clinical studies are needed to characterize the pharmacokinetics of this compound in humans.

Addressing these research questions will be crucial for the continued development of this compound as a potential therapeutic agent. A complete understanding of its ADME profile will enable the establishment of safe and effective dosing regimens and facilitate the assessment of potential drug-drug interactions.

References

Unveiling the Antioxidant Potential of Miroestrol: A Technical Guide

For Immediate Release

BANGKOK, Thailand – December 18, 2025 – Miroestrol, a potent phytoestrogen isolated from the Thai medicinal plant Pueraria candollei var. mirifica, is demonstrating significant antioxidant properties that warrant further investigation for its potential therapeutic applications. This technical guide provides an in-depth analysis of the current scientific evidence on the antioxidant capabilities of this compound, tailored for researchers, scientists, and drug development professionals.

Abstract

Oxidative stress is a key contributor to the pathophysiology of numerous diseases. This compound (MR) has emerged as a compound of interest due to its ability to modulate endogenous antioxidant systems. In vivo studies have shown that this compound enhances the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), while also reducing lipid peroxidation. This guide consolidates the available quantitative data, details the experimental protocols used in these seminal studies, and visualizes the underlying molecular mechanisms, providing a comprehensive resource for the scientific community.

Introduction

This compound is a chromene compound recognized for its high estrogenic activity.[1] Beyond its hormonal effects, recent research has illuminated its role as a significant antioxidant.[2][3] This guide explores the multifaceted antioxidant properties of this compound, focusing on its impact on enzymatic and non-enzymatic antioxidant defense systems and its potential to mitigate oxidative damage.

In Vivo Antioxidant Activities of this compound

This compound has been shown to bolster the antioxidant defenses in animal models, particularly in the liver and uterus.[2][3][4] The primary mechanisms observed are the enhancement of antioxidant enzyme activity and the reduction of lipid peroxidation.

Enhancement of Antioxidant Enzyme Activity

Studies in mice have demonstrated that administration of this compound leads to a significant increase in the activities of crucial antioxidant enzymes.

Table 1: Effect of this compound on Antioxidant Enzyme Activity in Mice

| Tissue | Treatment Group | SOD Activity | CAT Activity | GPx Activity | Reference |

| Liver | Ovariectomized (OVX) + this compound | Increased | Increased | Increased | [5][6] |

| Uterus | Ovariectomized (OVX) + this compound | Increased | Increased | Increased | [5][6] |

| Liver | β-naphthoflavone-treated + this compound (5 mg/kg/day) | Improved | Improved | Not specified | [2][3][4] |

| Uterus | β-naphthoflavone-treated + this compound | Improved | Improved | Not specified | [2][3][4] |

Note: "Increased" and "Improved" indicate a statistically significant elevation in enzyme activity compared to control groups.

Inhibition of Lipid Peroxidation

This compound effectively reduces lipid peroxidation, a key marker of oxidative damage. This is evidenced by the decreased levels of malondialdehyde (MDA), a product of lipid peroxidation.

Table 2: Effect of this compound on Lipid Peroxidation (Malondialdehyde Levels) in Mice

| Tissue | Treatment Group | MDA Levels | Reference |

| Brain | This compound-treated | Markedly decreased | [7][8] |

| Uterus | β-naphthoflavone-treated + this compound | Reduced | [2][3][4] |

| Liver | This compound (5 mg/kg/day) | Reduced | [9] |

Modulation of Glutathione Levels

This compound also influences the glutathione system, a critical non-enzymatic antioxidant defense.

Table 3: Effect of this compound on Glutathione Levels in Ovariectomized Mice

| Tissue | Treatment | Total GSH Content | Reduced GSH Content | GSH/GSSG Ratio | Reference |

| Liver | This compound | Significantly increased | Significantly increased | Significantly increased | [6][10] |

| Uterus | This compound | Significantly increased | Significantly increased | Significantly increased | [6][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols used in the cited studies on this compound's antioxidant properties.

Animal Studies

Female ICR mice or C57BL/6 mice are commonly used models.[4][7] Ovariectomy is performed to induce a state of estrogen deficiency, creating a model relevant to postmenopausal conditions.[5][6] this compound, dissolved in a suitable vehicle like corn oil, is administered daily via oral gavage or subcutaneous injection.[9] For procarcinogen-exposed models, mice are treated with β-naphthoflavone (BNF).[2][4]

Measurement of Antioxidant Enzyme Activity

The level of SOD activity is determined based on the inhibition of the formation of nitro blue tetrazolium (NBT) formazan.[5] The xanthine-xanthine oxidase system serves as the superoxide radical generator.[5]

CAT activity is measured by incubating the sample homogenate with a hydrogen peroxide (H₂O₂) substrate at 37°C for 1 minute.[5] The reaction is then stopped by the addition of ammonium (B1175870) molybdate, and the remaining H₂O₂ is quantified.[5]

GPx activity is determined by measuring the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by H₂O₂. The remaining GSH is then quantified.

Lipid Peroxidation Assay (TBARS Assay)

Lipid peroxidation is assessed by measuring the formation of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).[4] The assay involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

Glutathione Content Assay

Total, reduced (GSH), and oxidized (GSSG) glutathione levels are determined.[5] Sample homogenates are deproteinized, and the levels of different glutathione forms are measured using specific enzymatic recycling assays.[4]

Visualizing the Mechanisms and Workflows

To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.

Caption: this compound's antioxidant signaling pathway.

Caption: Workflow for in vivo antioxidant studies of this compound.

Discussion and Future Directions

The compiled evidence strongly suggests that this compound possesses significant antioxidant properties, primarily through the upregulation of endogenous antioxidant enzyme systems and the inhibition of lipid peroxidation.[2][3][7] Its ability to enhance the glutathione system further strengthens its profile as a potent antioxidant agent.[6][10]

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

-

In Vitro Antioxidant Assays: Quantitative data from direct antioxidant scavenging assays such as DPPH, ABTS, and FRAP are needed to determine the direct radical-scavenging capacity of this compound.

-

Molecular Mechanism: Investigating the effect of this compound on the Nrf2 signaling pathway, a master regulator of the antioxidant response, would provide deeper insights into its mechanism of action. This includes examining the expression of Nrf2-target genes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

-

Clinical Relevance: Human clinical trials are necessary to validate the preclinical findings and to assess the safety and efficacy of this compound as a potential therapeutic agent for conditions associated with oxidative stress.

Conclusion

This compound exhibits promising antioxidant properties by enhancing the body's natural defense mechanisms against oxidative stress. The data presented in this technical guide underscore the need for continued research to fully understand and harness the therapeutic potential of this phytoestrogen. For researchers and drug development professionals, this compound represents a compelling natural compound for the development of novel antioxidant-based therapies.

References

- 1. This compound in Pueraria Mirifica: The Science Behind Nature [stherb.com]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. This compound, a phytoestrogen from Pueraria mirifica, improves the antioxidation state in the livers and uteri of β-naphthoflavone-treated mice [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Pueraria mirifica and this compound on the antioxidation-related enzymes in ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bimodal action of this compound and deoxythis compound, phytoestrogens from Pueraria candollei var. mirifica, on hepatic CYP2B9 and CYP1A2 expressions and antilipid peroxidation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

A Technical Guide to the Traditional Uses of Pueraria mirifica and its Bioactive Compound Miroestrol

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pueraria mirifica, a Thai medicinal plant, has been used in traditional medicine for centuries for its rejuvenating effects.[1][2][3] These properties are largely attributed to its rich content of phytoestrogens, particularly the highly potent chromene compound, Miroestrol, and its precursor, Deoxythis compound.[4][5][6] This document provides a comprehensive technical overview of the ethnobotanical uses of Pueraria mirifica, the pharmacological significance of this compound, quantitative data from scientific literature, detailed experimental protocols for its analysis, and visualizations of relevant biological pathways and laboratory workflows.

Ethnobotanical and Traditional Significance

Pueraria mirifica, known locally in Thailand as "Kwao Krua Kao" (White Kwao Krua), has a history of use dating back over 700 years.[7][8] Traditional Thai medicine reveres the tuberous root of the plant as a "fountain of youth" for both men and women.[1][2]

Traditional Preparations and Applications:

-

Method of Preparation: Ancient texts describe pounding the tuberous root and blending it with cow's milk.[1] Modern traditional use often involves drying and powdering the root, which is then packed into capsules or used as a component in topical formulations.[9][10]

-

Reported Traditional Benefits:

-

Rejuvenation: To promote longevity, improve memory, restore graying hair, and enhance skin vitality, making it appear smooth "like a six-year-old kid".[1]

-

Menopausal Symptom Relief: As an estrogen replacement remedy to alleviate climacteric symptoms such as hot flashes and vaginal dryness.[2][4][6]

-

Cosmetic and Dermatological: To reduce wrinkles, improve skin elasticity, and for breast firming and enhancement.[7][9][11]

-

General Health Tonic: To improve appetite and support overall vitality.[12]

-

Core Bioactive Compound: this compound

The potent estrogenic effects of Pueraria mirifica are primarily linked to this compound and its less stable precursor, Deoxythis compound.[13] Deoxythis compound readily converts to this compound upon exposure to oxygen.[13] These compounds are structurally similar to human estradiol, allowing them to exert significant estrogenic activity.[5] The plant's tuberous root contains a diverse array of other phytoestrogens, including isoflavones (e.g., puerarin, daidzein, genistein) and coumestans.[4][6][11]

Quantitative Data and Scientific Validation

While traditional knowledge is often qualitative, modern analytical techniques have allowed for the quantification of key compounds and the validation of biological activity.

Table 1: Phytoestrogen Content in Pueraria mirifica

| Compound | Typical Content Range (per 100g dried root) | Analytical Method | Reference |

|---|---|---|---|

| This compound | Low, often trace amounts | LC-MS/MS, UPLC/PDA/MS | [14] |

| Deoxythis compound | Variable, precursor to this compound | HPLC, LC-MS/MS | [13][15] |

| Puerarin | Major isoflavonoid (B1168493) component | HPLC | [6] |

| Daidzein | Variable | HPLC | [8] |

| Genistein | Variable | HPLC |[8] |

Note: this compound content is often low and difficult to quantify due to its conversion from Deoxythis compound during processing and analysis.[13][14]

Table 2: Summary of Estrogenic Activity and Clinical Observations

| Study Type | Finding | Dosage/Concentration | Reference |

|---|---|---|---|

| In Vitro | Deoxythis compound and this compound showed estrogenic activity comparable to coumestrol (B1669458) and 17β-estradiol. | Not specified | [13] |

| Clinical Trial (Menopause) | Women taking P. mirifica reported significant relief from menopausal symptoms vs. placebo. | 20-100 mg/day | [5][12] |

| Clinical Trial (Lipid Profile) | Postmenopausal women showed a 34% increase in HDL and a 17% decrease in LDL after two months. | Not specified | [16] |

| Animal Study (Bone Health) | P. mirifica root powder completely inhibited bone loss in estrogen-deficient female rats. | Up to 1000 mg/kg/day |[17] |

Experimental Protocols

Extraction and Isolation of this compound (Illustrative Protocol)

This protocol is a generalized representation based on common laboratory practices for isolating chromene compounds from plant material.

-

Preparation: Air-dry and pulverize the tuberous roots of Pueraria mirifica to a fine powder (e.g., 400 nm to 22 µm particle size).[18]

-

Defatting: Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids.

-

Maceration: Macerate the defatted powder in a polar solvent such as 95% ethanol (B145695) or dichloromethane (B109758) at room temperature for an extended period (e.g., 48-72 hours) with agitation.

-

Concentration: Filter the extract and concentrate it in vacuo using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation:

-

Column Chromatography: Subject the crude extract to silica (B1680970) gel column chromatography.

-

Elution Gradient: Elute with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.

-

Fraction Collection: Collect fractions and monitor using Thin-Layer Chromatography (TLC) to pool fractions containing compounds of interest.

-

-

Purification: Further purify the this compound-containing fractions using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

References

- 1. Pueraria mirifica - Wikipedia [en.wikipedia.org]

- 2. 7 Emerging Benefits of Pueraria mirifica [healthline.com]

- 3. Medical applications of phytoestrogens from the Thai herb Pueraria mirifica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. This compound in Pueraria Mirifica: The Science Behind Nature [stherb.com]

- 6. thaiscience.info [thaiscience.info]

- 7. Netmeds [netmeds.com]

- 8. What Is Pueraria Mirifica? Discover 10 Benefits of Taking It [medicinenet.com]

- 9. Applications of the Pueraria mirifica [pueraria-thai.com]

- 10. What is Pueraria Mirifica? [webmd.com]

- 11. abelherb.com [abelherb.com]

- 12. Pueraria mirifica Exerts Estrogenic Effects in the Mammary Gland and Uterus and Promotes Mammary Carcinogenesis in Donryu Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound - Wikipedia [en.wikipedia.org]

- 14. This compound Quantification in Pueraria mirifica Crude Drugs and Products by Single-Reference UPLC/PDA/MS Using Relative Molar Sensitivities to Kwakhurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. restorativemedicine.org [restorativemedicine.org]

- 17. Pueraria Uses, Benefits & Dosage [drugs.com]

- 18. KR101128049B1 - Manufacturing method of organic extracts using root powder of pueraria mirifica - Google Patents [patents.google.com]

Miroestrol: A Technical Guide to its Role in Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miroestrol, a potent phytoestrogen isolated from the Thai medicinal plant Pueraria mirifica, has garnered significant scientific interest for its high estrogenic activity.[1][2][3] This technical guide provides an in-depth examination of the molecular mechanisms underlying this compound's biological effects, with a focus on its interaction with cellular signaling pathways. We detail its binding to estrogen receptors, its modulation of classical genomic and potential non-genomic signaling cascades, and its impact on gene expression. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its activity, and provides visual representations of the signaling pathways involved to support further research and development.

Introduction

This compound is a non-steroidal plant-derived compound that structurally and functionally mimics 17β-estradiol, the primary female sex hormone.[3][4] First isolated in 1960 from the tuberous roots of Pueraria mirifica (also known as Pueraria candollei var. mirifica), it is considered one of the most potent phytoestrogens.[2][3][4] More recent research suggests that deoxythis compound (B1240681), a closely related compound also found in the plant, may be the actual native active ingredient, which is readily oxidized to this compound upon exposure to air.[3][5] Due to its strong estrogen-like effects, this compound and its source plant have been traditionally used for rejuvenation and are now investigated for applications in hormone replacement therapy, bone health, and skincare.[1][6] Understanding its interaction with cellular signaling is critical for harnessing its therapeutic potential and ensuring its safety.

Mechanism of Action: Interaction with Estrogen Receptors

The primary mechanism of action for this compound is its ability to bind to and activate estrogen receptors (ERs), primarily ERα and ERβ.[4][7] Like estradiol (B170435), this compound functions as an ER agonist, initiating a cascade of molecular events that constitute the estrogen signaling pathway.[7][8] The relative binding affinity of this compound for ERs determines its potency and tissue-specific effects.

Quantitative Data: Estrogen Receptor Binding Affinity

The potency of this compound has been quantified through competitive binding assays, which measure the concentration required to inhibit the binding of radiolabeled estradiol to the receptor by 50% (IC50). These studies, often conducted using the ER-positive human breast cancer cell line MCF-7, allow for a direct comparison with other phytoestrogens.

| Compound | Relative Binding Affinity (RBA) vs. Estradiol | IC50 (Fold Molar Excess vs. Estradiol) | Cell/Tissue Context | Reference |

| This compound | ~0.38% | 260x | MCF-7 Cytosol | [8] |

| Deoxythis compound | ~2.00% | 50x | MCF-7 Cytosol | [8] |

| Coumestrol | ~2.86% | 35x | MCF-7 Cytosol | [8] |

| Genistein | ~0.10% | 1000x | MCF-7 Cytosol | [8] |

| Daidzein | Not Achieved | >10,000x | MCF-7 Cytosol | [8] |

Table 1: Comparative estrogen receptor binding affinities of this compound and other common phytoestrogens. Data is derived from competitive binding assays using [3H]oestradiol in MCF-7 cell cytosol.

The Classical Genomic Signaling Pathway

This compound primarily exerts its effects through the classical, or genomic, estrogen signaling pathway. This pathway involves the regulation of gene transcription and takes hours to days to manifest its full effects.

The process is as follows:

-

Binding and Activation: this compound, being lipophilic, diffuses across the cell membrane and binds to ERα or ERβ located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins (HSPs).

-

Dimerization and Translocation: The activated this compound-ER complexes form homodimers (ERα/ERα, ERβ/ERβ) or heterodimers (ERα/ERβ). These dimers then translocate into the nucleus if they are not already there.

-

DNA Binding: Within the nucleus, the receptor dimers bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The DNA-bound receptor complex recruits a variety of co-activator or co-repressor proteins, which ultimately modulate the transcription of downstream genes by RNA polymerase II, leading to either an increase or decrease in protein synthesis.[9]

Caption: this compound activates the classical genomic signaling pathway.